(3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid
CAS No.: 850567-30-5
Cat. No.: VC2627599
Molecular Formula: C13H18BNO3
Molecular Weight: 247.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850567-30-5 |
|---|---|
| Molecular Formula | C13H18BNO3 |
| Molecular Weight | 247.1 g/mol |
| IUPAC Name | [3-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid |
| Standard InChI | InChI=1S/C13H18BNO3/c1-10-5-7-15(8-6-10)13(16)11-3-2-4-12(9-11)14(17)18/h2-4,9-10,17-18H,5-8H2,1H3 |
| Standard InChI Key | KDLCYMDXPOEVCG-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC=C1)C(=O)N2CCC(CC2)C)(O)O |
| Canonical SMILES | B(C1=CC(=CC=C1)C(=O)N2CCC(CC2)C)(O)O |
Introduction
(3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid is a boronic acid derivative that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound features a phenyl group substituted with a piperidine moiety and a carbonyl group linked to the piperidine nitrogen, making it a valuable building block for constructing complex organic molecules.
Synthesis Methods
The synthesis of (3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid can be achieved through several methods, which may vary in efficiency and yield depending on the specific conditions employed. These methods typically involve the reaction of appropriate precursors under controlled conditions to ensure the formation of the desired product.
Applications in Organic Synthesis
(3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid is a versatile reagent in organic synthesis, particularly in reactions like the Suzuki-Miyaura coupling. This reaction is pivotal for constructing complex molecules by forming carbon-carbon bonds between the boron atom in the boronic acid and another carbon atom in a molecule.
Key Reactions
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Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds, enabling the synthesis of complex organic molecules.
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Other Reactions: The compound can also undergo oxidation, reduction, and substitution reactions, depending on the reagents and conditions used.
Biological Activity and Potential Therapeutic Applications
Research indicates that (3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid exhibits potential biological activity. Its unique structure allows it to interact with specific biological targets, which is crucial for understanding its therapeutic potential.
Interaction Studies
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Biomolecular Interactions: The compound can selectively bind to certain biomolecules, which is analyzed using techniques such as spectroscopy and chromatography.
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Therapeutic Potential: Its ability to interact with biological targets makes it a candidate for further investigation in drug development.
Comparison with Similar Compounds
Several compounds share structural similarities with (3-(4-Methylpiperidine-1-carbonyl)phenyl)boronic acid, including:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| (3-(4-Methylpiperazine-1-carbonyl)phenyl)boronic acid | C₁₂H₁₈BClN₂O₃ | Contains piperazine instead of piperidine |
| 3-(Aminophenyl)boronic acid | C₁₂H₁₄BNO₂ | Lacks carbonyl functionality |
| 4-(Methylpiperidin-1-carbonyl)phenylboronic acid | C₁₃H₁₈BNO₃ | Similar structure but different substitution pattern |
These compounds demonstrate variations in functional groups and structural arrangements, influencing their chemical reactivity and biological activity.
Material Science Applications
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